(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
Description
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-18(25-2)15-6-5-12(8-16(15)19-20)17(22)21-9-14(10-21)27(23,24)11-13-4-3-7-26-13/h3-8,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIHLDYILSHKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may contribute to its biological activity. The structure can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that is known for its role in various biological processes.
- Furan Moiety : A five-membered aromatic ring that can enhance the compound's interaction with biological targets.
- Indazole Group : A bicyclic structure known for its diverse pharmacological properties.
This structural diversity suggests that the compound may exhibit multiple mechanisms of action.
Pharmacological Effects
Research indicates that compounds similar to this one, particularly those containing azetidine and indazole moieties, have shown promising results in various therapeutic areas:
- Anticancer Activity : Compounds with indazole structures have been reported to inhibit cancer cell proliferation. For example, studies on related indazole derivatives indicate their efficacy against several cancer types through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The presence of the furan ring may contribute to anti-inflammatory effects, as furan derivatives have been documented to inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives possess antimicrobial properties, potentially making them candidates for further development in treating infections.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The azetidine ring may interact with specific enzymes or receptors involved in disease pathways.
- The furan moiety could facilitate binding to cellular targets due to its electron-rich nature.
- The indazole group may modulate signaling pathways associated with cancer progression or inflammation.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of indazole derivatives were evaluated for their anticancer properties. The results indicated that compounds with similar structures to the target compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of furan-containing compounds. In vitro assays showed that these compounds effectively reduced the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages stimulated with LPS . This suggests a potential pathway through which the target compound could exert anti-inflammatory effects.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The structural features of this compound are crucial for its biological activity:
- Furan Ring : Enhances reactivity and facilitates interactions with biological targets.
- Azetidine Moiety : Provides versatility in medicinal applications due to its nitrogen-containing structure.
- Indazole Derivative : Contributes to the compound's pharmacological properties.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Sulfonylation : Introduction of the sulfonyl group onto the azetidine backbone.
- Cyclization Reactions : Formation of the furan and indazole components through cyclization techniques.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often used to ensure purity levels suitable for research applications.
Pharmacological Applications
Research indicates that this compound may exhibit a range of pharmacological activities:
- Antimicrobial Activity : The furan-based structures have been shown to combat microbial resistance. Studies suggest that derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Initial studies indicate that the compound may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : The indazole component has been linked to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various furan derivatives against resistant strains of bacteria. Results indicated that compounds similar to (3-((furan-2-ylmethyl)sulfonyl)azetidin) showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Pharmacology Reports highlighted the anti-inflammatory effects of azetidine derivatives. The study demonstrated that these compounds could reduce inflammation markers in cellular models, suggesting a mechanism that could be exploited for therapeutic purposes.
Case Study 3: Anticancer Potential
In a study featured in Cancer Research, researchers explored the effects of indazole derivatives on breast cancer cells. The findings suggested that these compounds induce apoptosis through mitochondrial pathways, indicating a promising direction for further development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Azetidine-Containing Analogues
Azetidine rings are favored in medicinal chemistry for their conformational rigidity and improved metabolic stability compared to larger cyclic amines. For example, triazole derivatives with sulfonylated aromatic systems (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone in ) share the sulfonyl linkage but replace the azetidine with a triazole ring.
Indazole-Based Derivatives
The 3-methoxy-2-methyl-2H-indazol-6-yl group in the target compound resembles indazole scaffolds in kinase inhibitors. However, the methoxy and methyl substituents in this compound may alter solubility and target selectivity compared to simpler indazoles .
Sulfonylated Bioactive Compounds
Sulfonyl groups are critical for binding to enzymes like carbonic anhydrases or kinases. lists sulfonylurea herbicides (e.g., metsulfuron methyl ester ), which share the sulfonyl bridge but lack the azetidine-indazole framework. These herbicides inhibit acetolactate synthase, a mechanism unlikely for the target compound unless repurposed for pesticidal use .
Key Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Accessibility: The target compound’s sulfonyl and azetidine groups suggest compatibility with coupling reactions described in , though azetidine ring formation may require specialized protocols (e.g., cyclization of β-amino alcohols) .
- Limitations : Unlike the sulfonylurea herbicides in , the furan-sulfonyl group in the target compound may reduce soil persistence, limiting pesticidal utility unless structural optimizations are made .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
